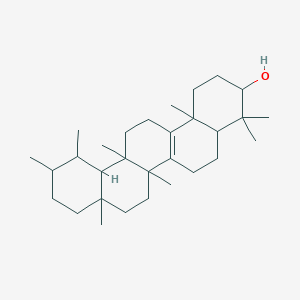
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride involves a series of chemical reactions. The compound is synthesized via a single hydrolysis pathway to form the active drug, L-N6-(1-Iminoethyl) Lysine . The oxidative deamination of the 2-amino group of L-N6-(1-Iminoethyl) Lysine forms a 2-keto metabolite, which further loses carbon dioxide to yield a carboxylic acid metabolite . Industrial production methods typically involve controlled reaction conditions to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The oxidative deamination of the 2-amino group forms a 2-keto metabolite.
Hydrolysis: The compound is metabolized via a single hydrolysis pathway to form the active drug.
Acetylation: The acetylation of L-N6-(1-Iminoethyl) Lysine and its metabolites leads to the formation of acetylated products.
Common reagents and conditions used in these reactions include oxidizing agents for deamination and hydrolyzing agents for the hydrolysis pathway. The major products formed from these reactions are the 2-keto metabolite and the carboxylic acid metabolite .
Applications De Recherche Scientifique
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Mécanisme D'action
The mechanism of action of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride involves the inhibition of inducible nitric oxide synthase (iNOS). This inhibition prevents the synthesis of nitric oxide, a molecule involved in various physiological and pathological processes . The compound targets the active site of iNOS, blocking its activity and reducing the production of nitric oxide .
Comparaison Avec Des Composés Similaires
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride is unique compared to other similar compounds due to its specific inhibition of iNOS. Similar compounds include:
L-N6-(1-Iminoethyl) Lysine: The active form of the compound after hydrolysis.
L-Lysine ω-acetamidine dihydrochloride: Another iNOS inhibitor with a similar structure.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Propriétés
Formule moléculaire |
C9H20N8O |
|---|---|
Poids moléculaire |
256.31 g/mol |
Nom IUPAC |
2-amino-6-(1-aminoethylamino)-N-(2H-tetrazol-5-yl)hexanamide |
InChI |
InChI=1S/C9H20N8O/c1-6(10)12-5-3-2-4-7(11)8(18)13-9-14-16-17-15-9/h6-7,12H,2-5,10-11H2,1H3,(H2,13,14,15,16,17,18) |
Clé InChI |
AGEDBFMDKGPUEN-UHFFFAOYSA-N |
SMILES canonique |
CC(N)NCCCCC(C(=O)NC1=NNN=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Formylbicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B12294483.png)



![tert-butyl N-[3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate](/img/structure/B12294567.png)
